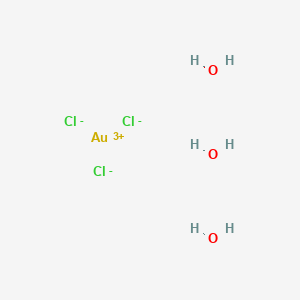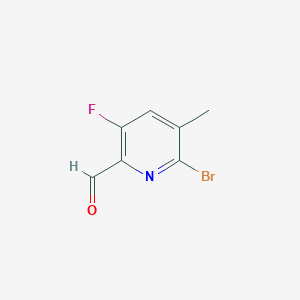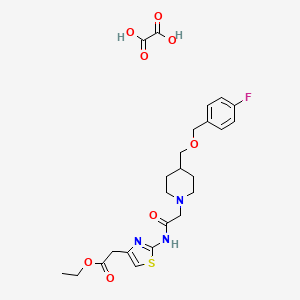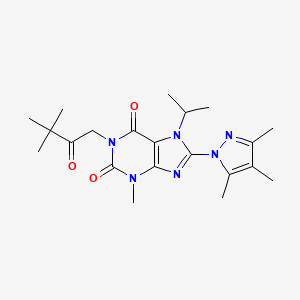
Gold(III)chloridetrihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold(III) chloride trihydrate, also known as hydrogen tetrachloroaurate(III) trihydrate, is an inorganic compound with the chemical formula HAuCl₄·3H₂O. It is a yellow crystalline solid that is highly soluble in water and other polar solvents. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Gold(III) chloride trihydrate can be synthesized through several methods. One common method involves the dissolution of metallic gold in aqua regia, a mixture of concentrated nitric acid and hydrochloric acid. The resulting solution is then evaporated to yield gold(III) chloride trihydrate crystals. Industrial production often involves the direct chlorination of gold at elevated temperatures, followed by hydration to form the trihydrate.
Analyse Chemischer Reaktionen
Gold(III) chloride trihydrate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to metallic gold using reducing agents such as sodium borohydride or hydrazine.
Substitution: It can participate in ligand exchange reactions, where chloride ions are replaced by other ligands.
Common reagents used in these reactions include reducing agents like sodium borohydride and hydrazine, and organic solvents such as ethanol and ether. Major products formed from these reactions include metallic gold and various gold complexes.
Wissenschaftliche Forschungsanwendungen
Gold(III) chloride trihydrate has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles, which have applications in catalysis and materials science.
Biology: It is used in the preparation of gold-based drugs for the treatment of diseases such as rheumatoid arthritis.
Medicine: It is employed in diagnostic techniques, including immunochromatography for the detection of antibodies.
Industry: It is used in the production of high-purity gold and in electroplating processes.
Wirkmechanismus
The mechanism of action of gold(III) chloride trihydrate involves its ability to form complexes with various biological molecules. It can interact with proteins and enzymes, altering their structure and function. This interaction can lead to the inhibition of certain biological pathways, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Gold(III) chloride trihydrate can be compared with other gold compounds such as gold(I) chloride and gold(III) bromide. Unlike gold(I) chloride, which has a +1 oxidation state, gold(III) chloride trihydrate has a +3 oxidation state, making it a stronger oxidizing agent. Gold(III) bromide is similar in structure and reactivity but contains bromide ions instead of chloride ions, which can lead to different chemical behaviors.
Similar compounds include:
- Gold(I) chloride (AuCl)
- Gold(III) bromide (AuBr₃)
- Gold(III) fluoride (AuF₃)
These comparisons highlight the unique properties of gold(III) chloride trihydrate, particularly its high solubility and strong oxidizing ability.
Eigenschaften
CAS-Nummer |
16961-25-4; 916735-72-3 |
|---|---|
Molekularformel |
AuCl3H6O3 |
Molekulargewicht |
357.36 |
IUPAC-Name |
gold(3+);trichloride;trihydrate |
InChI |
InChI=1S/Au.3ClH.3H2O/h;3*1H;3*1H2/q+3;;;;;;/p-3 |
InChI-Schlüssel |
ZFGJFDFUALJZFF-UHFFFAOYSA-K |
SMILES |
O.O.O.[Cl-].[Cl-].[Cl-].[Au+3] |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]-4-(pyridin-2-yl)piperazine](/img/structure/B2959440.png)


![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(2-methyl-5-nitrophenyl)-2-oxoacetamide](/img/structure/B2959445.png)
![9-(2,4-dimethylphenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2959447.png)


![2-(4-chlorophenyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2959452.png)
![2-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B2959454.png)

![1-[(4-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2959456.png)
![N-[(4-chlorophenyl)methyl]-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2959457.png)


